Chemical structure and properties of 1-Chloro-3-(2-phenylethynyl)benzene
Chemical structure and properties of 1-Chloro-3-(2-phenylethynyl)benzene
An In-depth Technical Guide to 1-Chloro-3-(2-phenylethynyl)benzene
This guide provides a comprehensive technical overview of 1-Chloro-3-(2-phenylethynyl)benzene, tailored for researchers, scientists, and professionals in drug development and materials science. The content herein is structured to deliver not just data, but actionable insights grounded in established chemical principles and experimental evidence.
Introduction: Contextualizing 1-Chloro-3-(2-phenylethynyl)benzene
1-Chloro-3-(2-phenylethynyl)benzene is a member of the diarylalkyne family of organic compounds. This class is characterized by two aryl groups linked by a carbon-carbon triple bond. The inherent rigidity and linearity of the alkyne linker, combined with the diverse electronic and steric properties that can be conferred by substituents on the aromatic rings, make diarylalkynes valuable structural motifs. They serve as foundational building blocks in supramolecular chemistry, functional materials, and notably, as scaffolds in medicinal chemistry.
The specific substitution pattern of 1-Chloro-3-(2-phenylethynyl)benzene—a meta-substituted chlorine atom—provides a unique electronic profile and a vector for further chemical modification. The chloro-substituent acts as a lipophilic, electron-withdrawing group and a potential site for subsequent cross-coupling reactions, while the phenylethynyl group is a key pharmacophore in various bioactive molecules and a versatile handle for reactions like "click chemistry".[1][2] Understanding the synthesis, properties, and reactivity of this specific isomer is crucial for its effective application in advanced research and development.
Molecular Structure and Identification
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its structure.
Caption: Chemical structure of 1-Chloro-3-(2-phenylethynyl)benzene.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-chloro-3-(2-phenylethynyl)benzene | N/A |
| Molecular Formula | C₁₄H₉Cl | [3] |
| Molecular Weight | 212.68 g/mol | [3] |
| CAS Number | 19741-94-3 | N/A |
| InChIKey | YWJHACNPNBROTB-UHFFFAOYSA-N | N/A |
Physicochemical and Spectroscopic Properties
The physical state and spectroscopic fingerprint are critical for handling, characterization, and quality control.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Yellowish oil | [4] |
| Boiling Point | Not available | N/A |
| Melting Point | Not applicable | N/A |
| Solubility | Soluble in common organic solvents (e.g., CDCl₃, THF) |[4] |
Table 3: Spectroscopic Data for Structural Confirmation
| Technique | Data | Source |
|---|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 7.55 - 7.51 (m, 3H), 7.43 – 7.40 (m, 1H), 7.39 – 7.28 (m, 5H) | [4] |
| ¹³C NMR (300 MHz, CDCl₃) | δ 134.32, 131.82, 131.59, 129.86, 129.71, 128.76, 128.64, 128.55, 125.16, 122.9, 90.68, 88.06 | [4] |
| Infrared (IR) (ATR) | ν 3057, 2926, 2845, 2226 (C≡C stretch), 1579, 1492, 874, 749 cm⁻¹ | [4] |
| High-Resolution Mass Spec (HRMS-DART) | Calculated for C₁₄H₁₀Cl₁ [M+H]⁺: 213.04710; Found: 213.04687 |[4] |
Synthesis Protocol: Sonogashira Cross-Coupling
The most reliable and widely adopted method for synthesizing diarylalkynes is the Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Mechanistic Rationale
The reaction's success hinges on the interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
-
Expertise & Causality: The palladium catalyst facilitates the core cross-coupling. It undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper-acetylide intermediate and subsequent reductive elimination to yield the product and regenerate the active Pd(0) species. The copper(I) co-catalyst is crucial for activating the terminal alkyne; it reacts with the alkyne in the presence of a base to form a highly nucleophilic copper-acetylide intermediate, which is necessary for the efficient transmetalation step with the palladium complex.[8] The amine base serves a dual purpose: it deprotonates the alkyne and neutralizes the hydrogen halide byproduct generated during the reaction.[7]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[7]
Step-by-Step Experimental Workflow
This protocol is a self-validating system designed for high yield and purity. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[4]
Materials:
-
1-Chloro-3-iodobenzene (or 1-bromo-3-chlorobenzene)
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Caption: Experimental workflow for the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene.
Protocol:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 1-chloro-3-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous THF (or DMF) and the amine base (e.g., TEA, 2.0 eq) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (40-50°C) may be required if the reaction is sluggish. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Chloro-3-(2-phenylethynyl)benzene as a yellowish oil.[4]
Potential Applications in Drug Discovery and Materials Science
The structural features of 1-Chloro-3-(2-phenylethynyl)benzene make it a compound of interest for several advanced applications.
-
Scaffold for Bioactive Molecules: The diarylalkyne core is present in numerous compounds with demonstrated biological activity. The alkyne moiety can act as a rigid linker to orient pharmacophoric groups in a defined three-dimensional space, enhancing binding affinity to biological targets.[9]
-
Click Chemistry Handle: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This allows for the efficient and specific conjugation of the molecule to other entities (e.g., biomolecules, polymers, surfaces) to create complex architectures or targeted drug delivery systems.[10]
-
Building Block for Functional Materials: The conjugated π-system of diarylalkynes imparts useful photophysical properties. They are often used in the synthesis of organic light-emitting diodes (OLEDs), molecular wires, and sensors. The chlorine substituent can be used to tune these electronic properties or as an anchor point for further elaboration.
Safety and Handling
-
General Hazards: Halogenated hydrocarbons can exhibit varying degrees of toxicity.[11][12] The para-isomer, 1-Chloro-4-(phenylethynyl)benzene, is classified as a skin and eye irritant and may cause respiratory irritation. It is prudent to assume similar hazards for the meta-isomer.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
1-Chloro-3-(2-phenylethynyl)benzene is a versatile chemical building block with significant potential. Its synthesis is reliably achieved through the well-understood Sonogashira coupling, and its structure provides multiple avenues for further chemical diversification. The combination of a rigid diarylalkyne core, a reactive alkyne handle for click chemistry, and a modifiable chloro-substituent makes it a valuable tool for professionals in drug discovery, chemical biology, and materials science. This guide provides the foundational knowledge required to confidently synthesize, characterize, and apply this compound in advanced research settings.
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